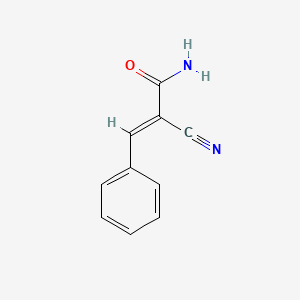

2-Cyano-3-phenylacrylamide

Description

Significance in Organic Synthesis and Medicinal Chemistry

In organic synthesis, 2-Cyano-3-phenylacrylamide and its precursors are key components in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. mdpi.comjapsonline.com This reaction involves the condensation of a compound with an active methylene (B1212753) group, like 2-cyanoacetamide (B1669375), with an aldehyde or ketone, such as benzaldehyde (B42025), to yield the target acrylamide (B121943) derivative. mdpi.comjapsonline.comresearchgate.net The simplicity and efficiency of this method make these compounds important intermediates for producing a wide array of more complex chemicals, including pharmaceuticals and agrochemicals. solubilityofthings.com

The significance of the this compound scaffold in medicinal chemistry is underscored by its presence in established drugs and its potential across numerous therapeutic areas. ekb.egjapsonline.com A prominent example is Entacapone, an anti-Parkinsonian agent, which is chemically known as (E)-2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide. japsonline.comresearchgate.netnih.govfda.gov This drug functions as a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa. nih.govfda.gov

Beyond this, derivatives of this class have demonstrated a broad spectrum of biological activities. Researchers have extensively investigated their potential as:

Anti-inflammatory agents: Many derivatives have been synthesized and tested for their ability to reduce inflammation, showing promise as potential treatments for inflammatory diseases. mdpi.comresearchgate.netmdpi.comnih.gov

Anticancer agents: Certain derivatives have shown inhibitory activities against various cancer cell lines. ontosight.airesearchgate.net

Tyrosinase inhibitors: Some analogs are being explored for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting applications in treating hyperpigmentation disorders. nih.gov

Corrosion inhibitors: In materials science, these compounds have been shown to effectively protect metals like copper from corrosion in acidic environments. mdpi.comdntb.gov.uanih.gov

Fluorescent materials: The unique electronic structure of these compounds has led to the development of derivatives with interesting fluorescent and mechanofluorochromic properties, where their fluorescence changes in response to mechanical stress, opening doors for applications in sensors, data storage, and security inks. researchgate.netgoogle.comevitachem.comresearchgate.net

Historical Context and Evolution of Research on Phenylacrylamide Derivatives

The synthesis of phenylacrylamide derivatives is rooted in well-established organic reactions like the Knoevenagel condensation. mdpi.comresearchgate.net Early research focused on the fundamental synthesis and characterization of these compounds. However, the field has evolved significantly, moving towards more sophisticated applications driven by medicinal chemistry.

A key evolutionary step has been the adoption of advanced drug design strategies such as molecular hybridization . mdpi.comdntb.gov.uaderpharmachemica.com This approach involves combining the this compound scaffold with pharmacophoric fragments from other known drugs to create novel hybrid compounds with potentially enhanced or new therapeutic activities. mdpi.com For instance, researchers have designed and synthesized hybrids of this compound with fragments of indomethacin (B1671933) and paracetamol, aiming to develop new anti-inflammatory drugs with improved safety profiles. mdpi.commdpi.comdntb.gov.uaresearchgate.net This strategy leverages the known biological activities of existing drugs to guide the creation of new molecular entities. mdpi.com

This evolution from simple synthesis to rational, structure-based drug design highlights the enduring relevance and adaptability of the phenylacrylamide framework in scientific research. mdpi.commdpi.com

Scope and Research Objectives for the this compound Class

Current research on the this compound class is vibrant and multifaceted, with several key objectives guiding scientific inquiry.

A primary goal is the development of novel therapeutic agents . mdpi.com Researchers are focused on synthesizing new derivatives and evaluating them for a wide range of biological activities, with a particular emphasis on creating anti-inflammatory agents that are more effective and have better safety profiles than conventional drugs. mdpi.comresearchgate.net This includes designing molecules that can modulate specific biological targets involved in inflammation, such as cytokines and enzymes like COX and iNOS. mdpi.comresearchgate.netdntb.gov.ua

Another major objective is the exploration of new applications in materials science . google.comevitachem.com Scientists are investigating the unique photophysical properties of these compounds, such as their fluorescence and piezofluorochromism (mechanofluorochromism). researchgate.netresearchgate.net The aim is to design and synthesize novel materials with reversible stimulus-responsive properties for use in advanced technologies like sensors, anti-counterfeiting measures, and data storage displays. google.com

Furthermore, research continues to elucidate structure-activity relationships (SAR) . researchgate.net By systematically modifying the structure of this compound derivatives and assessing the impact on their biological or physical properties, researchers aim to build a comprehensive understanding that can guide the future design of compounds with tailored functions. japsonline.comnih.gov This includes tuning electronic properties by adding electron-donating or -withdrawing substituents to the phenyl ring to optimize performance for a specific application. nih.gov

Research Findings

The synthesis and application of this compound derivatives are well-documented in scientific literature. The Knoevenagel condensation is a consistently utilized method for their preparation.

Table 1: Synthesis of Selected this compound Derivatives

| Derivative Name | Reactants | Synthesis Method | Reference |

|---|---|---|---|

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | 2-cyano-N-phenylacetamide and Benzaldehyde | Knoevenagel condensation | mdpi.com |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | 2-cyano-N-phenylacetamide and Indole-3-carboxaldehyde | Knoevenagel condensation | mdpi.comdntb.gov.ua |

| 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) | 2-Cyano-N-(4-hydroxyphenyl)acetamide and Benzaldehyde | Knoevenagel condensation | mdpi.com |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide | Condensation in boiling ethanol (B145695) | mdpi.com |

The diverse applications of these derivatives are a testament to the versatility of the core scaffold.

Table 2: Investigated Applications of this compound Derivatives

| Derivative(s) | Application Area | Key Finding(s) | Reference(s) |

|---|---|---|---|

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | Anti-inflammatory | Showed significant reduction in nitrite (B80452) and cytokine production (IL-1β, TNFα) in vitro. Reduced paw edema and leukocyte migration in vivo. | mdpi.comresearchgate.netnih.gov |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | Anti-inflammatory | Inhibited production of nitrite and cytokines in macrophages. Showed satisfactory anti-edema activity in vivo. | mdpi.comdntb.gov.uaresearchgate.netnih.gov |

| 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) | Corrosion Inhibition | Acted as an effective mixed-type corrosion inhibitor for copper in nitric acid, reaching 86.1% efficiency at a concentration of 20 × 10−5 M. | mdpi.comdntb.gov.uanih.gov |

| 2-cyano-3-substituted phenylacrylamide derivatives | Mechanochromism | Exhibited reversible piezofluorochromic properties, changing from yellow-green to orange-red fluorescence upon grinding. | google.comresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-2-cyano-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGACPGKMWWAIG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876215 | |

| Record name | BENZALCYANOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-79-5 | |

| Record name | Cinnamamide, alpha-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZALCYANOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-3-PHENYL-ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Knoevenagel Condensation Approaches for 2-Cyano-3-phenylacrylamide Derivatives

The Knoevenagel condensation is a fundamental and widely employed method for synthesizing this compound derivatives. nih.govevitachem.com This reaction involves the condensation of a carbonyl compound, typically an aldehyde, with a compound containing an active methylene (B1212753) group, such as a cyanoacetamide derivative. nih.govevitachem.com

Catalyst Systems and Reaction Conditions

A variety of catalyst systems and reaction conditions have been explored to optimize the Knoevenagel condensation for the synthesis of these acrylamides, with the goal of achieving high yields and purity.

Base Catalysts: Basic catalysts are frequently used to facilitate the deprotonation of the active methylene compound, forming a carbanion that acts as the nucleophile. mdpi.com

Triethylamine: This organic base is commonly used as a catalyst, often in a solvent like toluene, with reactions proceeding under magnetic stirring and elevated temperatures (e.g., 110 °C) for extended periods. nih.govresearchgate.net

Piperidine (B6355638): Piperidine is another effective base catalyst for this transformation. ijcmas.comnih.gov It is often used in combination with acetic acid in a solvent such as toluene, with the reaction mixture being refluxed for several hours. ijcmas.com

L-Proline: This amino acid has emerged as a green and efficient catalyst for the Knoevenagel condensation, particularly in alcoholic solvents like absolute ethanol (B145695) under reflux conditions. google.com

Sodium Hydroxide (B78521): In some protocols, a 5% sodium hydroxide solution is used to facilitate the reaction, which can also lead to subsequent hydrolysis and decarboxylation depending on the substrate. evitachem.com

Potassium Carbonate: This inorganic base has also been utilized as a catalyst in the synthesis of related derivatives. mdpi.com

Microwave Irradiation: To enhance reaction rates and often improve yields, microwave irradiation has been successfully employed. rsc.orgresearchgate.net This technique can significantly reduce reaction times compared to conventional heating methods. For instance, reactions that might take hours under thermal conditions can be completed in minutes under microwave irradiation, often with excellent yields (e.g., 99%). rsc.orgresearchgate.net

Solvent-Free Conditions: In a move towards greener chemistry, solvent-free Knoevenagel condensations have been developed. For example, stirring a mixture of an active methylene compound, an arylaldehyde, and a catalyst like alum at 80°C can afford the desired products in excellent yields. researchgate.net

Interactive Data Table: Catalyst Systems and Conditions for Knoevenagel Condensation

| Catalyst | Co-catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |

| Triethylamine | Toluene | 110 °C | 96 h | Satisfactory | nih.gov |

| Piperidine | Acetic Acid / Toluene | Reflux | 5-6 h | - | ijcmas.com |

| L-Proline | Absolute Ethanol | Reflux | - | - | google.com |

| Microwave (60W) | - | 120 °C | Specified time | 99% | rsc.org |

| Alum (10 mol%) | Solvent-free | 80 °C | Shorter time | Excellent | researchgate.net |

| Potassium Carbonate | - | - | - | - | mdpi.com |

| Sodium Hydroxide (5%) | - | - | - | - | evitachem.com |

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound derivatives relies on the availability and reactivity of key precursors and the formation of stable intermediates.

2-Cyano-N-phenylacetamide: This is a crucial intermediate, often synthesized via an amidation reaction. nih.gov One common method involves the reaction of ethyl 2-cyanoacetate with an aniline (B41778) derivative, such as 2,6-dimethylaniline, in a solvent like N,N-dimethylformamide (DMF) under reflux conditions for several hours. chemicalbook.com Another approach involves reacting methyl 2-cyanoacetate with (R)-1-phenylethanamine in the presence of dilute acetic acid in dichloromethane. researchgate.net

Ethyl 2-cyanoacetate: This is a common starting material containing the active methylene group required for the Knoevenagel condensation. nih.govchemicalbook.com It is also a precursor for the synthesis of cyanoacetamide itself through a reaction with ammonia. chemicalbook.com

Benzaldehyde (B42025): Benzaldehyde and its substituted derivatives are the aldehyde component in the Knoevenagel condensation, providing the phenyl group of the final product. evitachem.com The choice of substituents on the benzaldehyde ring allows for the synthesis of a wide variety of this compound derivatives. researchgate.net

Amidation Reactions in Derivative Synthesis

Amidation reactions are pivotal in the synthesis of this compound derivatives, particularly for introducing the N-phenylacetamide moiety. nih.gov This can be achieved by reacting a substituted aniline with ethyl 2-cyanoacetate. nih.gov Alternatively, amidation can be performed on a pre-formed 2-cyano-3-phenylacrylic acid. This involves converting the carboxylic acid to a more reactive species, such as an acid chloride or using a coupling agent, which then reacts with an amine. zenodo.orgbeilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Routes

Efforts to develop more environmentally friendly synthetic methods have led to the adoption of green chemistry principles in the synthesis of this compound derivatives. Key strategies include:

Use of Greener Catalysts: L-proline, an amino acid, serves as a biodegradable and efficient catalyst. google.com Alum has also been used as a green catalyst. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and reduces the environmental impact. researchgate.net

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. rsc.org

Water as a Solvent: The use of water as a solvent in the presence of specific catalysts has been explored to develop environmentally benign protocols. researchgate.net

Stereochemical Control and E/Z Isomerism in Synthesis

The Knoevenagel condensation typically leads to the formation of a double bond, which can exist as either the E or Z isomer. In the synthesis of this compound derivatives, the E-isomer is predominantly formed. mdpi.comresearchgate.net The stereochemistry of the product can be influenced by the reaction conditions and the nature of the reactants and catalysts. X-ray diffraction analysis has been used to definitively determine the E-isomer structure of synthesized compounds. researchgate.net The stereochemistry of Knoevenagel condensation products from cyanoacetates and aromatic aldehydes has been determined using methods like C-13 long-range selective proton decoupling and X-ray crystallographic analysis, confirming the ester group to be trans to the phenyl group. colab.ws

Chemical Reactivity and Derivatization Strategies

Nucleophilic Addition Reactions

The core structure of 2-cyano-3-phenylacrylamide features an electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor. This reactivity allows for 1,4-conjugate addition (Michael addition) of various nucleophiles. For instance, the reaction of this compound derivatives with arylhydrazones can lead to the formation of pyridazine-4-carboxamide (B1353753) compounds through a [3+3] atom combination. scilit.comeurjchem.com Similarly, it can react with ethyl 4-chloroacetoacetate to yield substituted pyridone derivatives. jomardpublishing.com

The versatility of this compound as a Michael acceptor is further demonstrated in cascade reactions. For example, a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and an N-alkyl-2-cyanoacetamide (a precursor to this compound) proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence to produce highly functionalized pyridines. mdpi.comresearchgate.net The acrylate (B77674) functionality of this compound derivatives can also act as a Michael acceptor for the cysteine groups in proteins, a mechanism relevant to its biological activity. mdpi.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product Type | Ref. |

|---|---|---|---|

| Arylhydrazone | This compound | Pyridazine-4-carboxamide | scilit.comeurjchem.com |

| Ethyl 4-chloroacetoacetate | This compound derivative | Substituted pyridone | jomardpublishing.com |

Cycloaddition Reactions and Heterocyclic Ring Formation

This compound is a key precursor for the synthesis of a wide array of heterocyclic compounds through cycloaddition and other cyclization reactions. japsonline.com Its conjugated system and reactive functional groups facilitate the construction of various ring systems.

The reactivity of this compound has been harnessed for the synthesis of complex fused heterocyclic systems. In one notable example, it reacts with a thieno[3,2-d]pyrimidine (B1254671) derivative to form the corresponding pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. semanticscholar.org This transformation highlights the utility of this compound in building polycyclic structures of potential pharmaceutical interest. semanticscholar.org

The synthesis of thiazole (B1198619) and thiazolidine (B150603) rings can be achieved using precursors derived from this compound. For example, N,N'-(ethane-1,2-diyl)bis[2-cyano-3-mercapto-3-(phenylamino)acrylamide], which is synthesized from a bis(cyanoacetamide) precursor, reacts with haloketones like 2-(bromoacetyl)benzothiazole to yield thiophene (B33073) derivatives, ruling out the formation of a thiazole structure in this specific reaction. clockss.org However, other related cyanoacetamide derivatives are readily used to form thiazolidinone rings. For instance, the base-promoted addition of cyanoacetamide derivatives to phenyl isothiocyanate, followed by reaction with chloroacetyl chloride, yields 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives. researchgate.net

The synthesis of pyridine (B92270) derivatives from this compound and its precursors is well-documented. A common strategy involves the reaction of N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile in the presence of piperidine (B6355638) to afford 2-pyridone analogues. nih.gov Another approach is a one-pot, three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation, which yields highly functionalized pyridines. mdpi.comresearchgate.net

Pyrazole (B372694) derivatives can also be synthesized. For instance, the reaction of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide with benzaldehyde (B42025) yields a phenylmethylidene derivative, which can then be reacted with hydrazine (B178648) derivatives to afford pyrazole compounds. sapub.org Additionally, a TEMPO-mediated oxidative [3+2] cycloaddition of N-substituted acrylamides with α-diazoacetates provides a route to carbamoyl-substituted pyrazole-5-carboxylates. acs.org

Table 2: Heterocyclic Synthesis from this compound and its Precursors

| Target Heterocycle | Reaction Type | Key Reagents | Ref. |

|---|---|---|---|

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Cyclocondensation | Thieno[3,2-d]pyrimidine derivative | semanticscholar.org |

| Thiazolidinone | Heterocylization | Phenyl isothiocyanate, Chloroacetyl chloride | researchgate.net |

| Pyridine (Pyridone) | Cyclocondensation | Malononitrile | nih.gov |

| Pyridine | Three-component tandem reaction | Aldehyde, Malononitrile | mdpi.comresearchgate.net |

| Pyrazole | Cyclocondensation | Hydrazine derivatives | sapub.org |

Oxidation and Reduction Pathways of the Acrylamide (B121943) Moiety

The acrylamide moiety in this compound is susceptible to both oxidation and reduction reactions. The carbon-carbon double bond can be reduced, and the amide and cyano groups can also undergo transformation under specific conditions.

Oxidation can lead to the formation of various oxidized derivatives, such as corresponding oxides. evitachem.com For example, the oxidation of a related adduct using pyridinium (B92312) chlorochromate (PCC) has been reported. rsc.org

Reduction of the activated C=C double bond is a common transformation. This can be achieved through bioreduction using fungi, such as Cladosporium sp., to yield 2-cyano-3-phenylpropanamide (B13759958) derivatives. researchgate.net Chemical reducing agents like sodium borohydride (B1222165) can also be used to reduce the acrylamide moiety to yield reduced forms like amines. evitachem.com A reduction using zinc powder in glacial acetic acid has also been documented. beilstein-journals.org

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product | Ref. |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Oxidized adduct | rsc.org |

| Reduction (Bioreduction) | Cladosporium sp. | 2-Cyano-3-phenylpropanamide | researchgate.net |

| Reduction | Sodium borohydride | Reduced amine forms | evitachem.com |

Substitution Reactions Involving the Cyano Group

While the cyano group is relatively stable, it can participate in substitution reactions under certain conditions. It can act as a leaving group or be transformed into other functional groups. For instance, the cyano group can participate in nucleophilic substitution reactions under appropriate conditions, which is a key strategy for modifying the compound's structure. evitachem.com However, detailed examples focusing specifically on the substitution of the cyano group in this compound are less common in the provided literature compared to reactions involving the acrylamide moiety. The primary reactivity of this compound is centered on the electrophilic nature of the double bond and the utility of the cyano and amide groups as handles for constructing heterocyclic systems.

Derivatization for Targeted Functionalization

The scaffold of this compound is a versatile platform that allows for extensive derivatization to achieve targeted functionalization. Chemical modifications can be strategically introduced at several positions, primarily on the phenyl ring and the amide group, to modulate the compound's electronic, physical, and biological properties. The most prevalent strategy for synthesizing these derivatives is the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction.

The Knoevenagel condensation reaction is a cornerstone in the synthesis of this compound derivatives. This reaction typically involves the condensation of a substituted benzaldehyde with a cyanoacetamide derivative in the presence of a basic catalyst like piperidine or an L-proline catalyst in an alcohol solvent. google.comijcmas.com This method is valued for its simplicity and the convenience of post-reaction work-up. google.com The versatility of this reaction allows for the introduction of a wide array of substituents onto the phenyl ring by using different substituted benzaldehydes.

Further derivatization can be achieved by modifying the amide portion of the molecule. This is often accomplished by first synthesizing an N-substituted cyanoacetamide, which is then reacted with a benzaldehyde in a Knoevenagel condensation. This approach allows for the incorporation of various functional groups on the amide nitrogen, leading to a diverse library of compounds with tailored properties.

These derivatization strategies have been successfully employed to develop compounds for a range of applications, including materials science and medicinal chemistry. For instance, derivatives have been designed as reversible mechanochromic materials, tyrosinase inhibitors for hyperpigmentation disorders, and as potential anti-inflammatory agents. google.comnih.govmdpi.comnih.gov

The following tables detail various derivatization strategies for this compound, showcasing the reactants used and the targeted functionalization of the resulting derivatives.

Table 1: Derivatization via Knoevenagel Condensation for Varied Functionalities

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene Compound) | Catalyst/Conditions | Resulting Derivative Class | Targeted Functionalization | Reference(s) |

| 4-(N,N-disubstituted amino) benzaldehyde | Cyanoacetamide | L-proline, alcohol solvent, reflux | 2-Cyano-3-(4-(N,N-disubstituted amino)phenyl)acrylamide | Reversible mechanochromic materials for sensors and displays | google.com |

| Substituted Benzaldehydes | Cyanoacetamide | Piperidine, Acetic Acid, Toluene, Reflux | (E)-2-Cyano-3-(substituted phenyl)acrylamide | Tyrosinase inhibitors | nih.govcolab.ws |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Cyanoacetyl aminobenzoic acids | - | (2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids | Nuclear receptor ligands | japsonline.com |

| Indole-3-carboxaldehyde | 2-Cyano-N-phenylacetamide | Triethylamine, Toluene, 110°C | (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Anti-inflammatory agents | nih.gov |

| Benzaldehyde | N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide | Piperidine, 2-propanol, 60°C | (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-phenylacrylamide | TAK1 inhibitors | nih.gov |

| Benzaldehyde | 2-Cyano-N-phenylacetamide | Piperidine, 105-110°C | (E)-2-Cyano-N,3-diphenylacrylamide | Anti-inflammatory agents | mdpi.comnih.govnih.gov |

| Substituted Benzaldehydes | Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Piperidine, Acetic Acid, Toluene, Reflux | Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Antioxidant and antibacterial agents | ijcmas.com |

Table 2: Examples of Synthesized this compound Derivatives and Their Applications

| Derivative Name | Key Reactants | Application/Finding | Reference(s) |

| 2-Cyano-3-substituted phenylacrylamide derivatives | 4-(N,N-disubstituted amino) benzaldehyde, Cyanoacetamide | Exhibit reversible mechanochromism, changing color upon grinding and reverting with heat or solvent vapor. | google.com |

| (E)-2-Cyano-3-(substituted phenyl)acrylamide (CPA) analogs | Substituted benzaldehydes, Cyanoacetamide | Act as potent inhibitors of mushroom tyrosinase, with potential for treating hyperpigmentation. | nih.govcolab.ws |

| ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids | 3,5-di-tert-butyl-4-hydroxybenzaldehyde, Cyanoacetyl aminobenzoic acids | Designed as potential drug candidates with predicted activity as nuclear receptor ligands. | japsonline.com |

| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Indole-3-carboxaldehyde, 2-Cyano-N-phenylacetamide | A hybrid compound derived from indomethacin (B1671933) and paracetamol with anti-inflammatory potential. | nih.gov |

| (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-phenylacrylamide and its analogs | Various aldehydes, N-substituted-2-cyanoacetamide | Synthesized as TAK1 inhibitors, which may serve as reversible covalent inhibitors in cancer therapy. | nih.gov |

| (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | Benzaldehyde, 2-Cyano-N-phenylacetamide | Developed as a potential drug for inflammatory diseases, showing significant reduction in inflammatory mediators. | mdpi.comnih.govnih.gov |

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Substituted benzaldehydes, Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compounds with phenolic substitutions showed greater antioxidant activity. | ijcmas.com |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture and Conformational Aspects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-cyano-3-phenylacrylamide derivatives, providing detailed information about the molecular framework and the spatial arrangement of atoms.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the molecule. For instance, in this compound, a characteristic singlet is observed for the vinylic proton at approximately 8.34 ppm. rsc.org The protons of the phenyl ring typically appear as multiplets in the aromatic region, around 7.55 to 7.96 ppm. rsc.org The amide protons (NH₂) present as two broad singlets, for example, at 6.36 and 6.06 ppm. rsc.org In N-substituted derivatives, such as (E)-2-cyano-N,3-diphenylacrylamide, the amide proton (NH) appears as a singlet further downfield, around 10.43 ppm, due to the influence of the neighboring phenyl group. mdpi.com The vinylic proton in this derivative is observed at 8.30 ppm, and the aromatic protons span a range from 7.12 to 8.05 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum of this compound shows characteristic peaks for the carbonyl carbon (C=O) at approximately 162.2 ppm, the cyano carbon (C≡N) around 116.9 ppm, and the vinylic carbons. rsc.org The carbon adjacent to the cyano group appears at about 103.1 ppm, while the other vinylic carbon is observed near 153.9 ppm. rsc.org The aromatic carbons resonate in the typical range of 129.2 to 132.9 ppm. rsc.org In derivatives like (E)-2-cyano-N,3-diphenylacrylamide, the carbonyl carbon is found at 160.97 ppm, and the cyano carbon at 116.68 ppm. mdpi.com The presence of two distinct signals in the downfield region, corresponding to the carbonyl and a quaternary carbon, is indicative of the Knoevenagel condensation used in its synthesis. mdpi.comnih.gov

NMR studies can also shed light on the conformational aspects of these molecules, such as the E/Z configuration around the C=C double bond. The observation of a single vinylic proton peak is consistent with the presence of a single isomer. The chemical shifts of the amide protons can also provide information about the potential for intramolecular hydrogen bonding and the orientation of the amide group. Furthermore, studies on some 2-cyanoarylacrylamide derivatives have suggested the coexistence of amide and iminol tautomers in solution, which can be influenced by the solvent. researchgate.net

Interactive Table: ¹H and ¹³C NMR Data for this compound and Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | CDCl₃ | 8.34 (s, 1H, Vinylic-H), 7.96 (d, 2H, J = 9, Ar-H), 7.55 (t, 3H, J = 6, Ar–H), 6.36 (s, 1H, NH₂), 6.06 (s, 1H, NH₂) | 162.2 (C=O), 153.9 (C=CH), 132.9, 131.5, 130.7, 129.2 (Ar-C), 116.9 (CN), 103.1 (C-CN) | rsc.org |

| (E)-2-Cyano-N,3-diphenylacrylamide | DMSO-d₆ | 10.43 (s, 1H, NH), 8.30 (s, 1H, C=CH), 8.05–7.12 (m, 10H, Ar-H) | 160.97 (C=O), 151.27, 138.68, 132.94, 132.37, 130.52, 129.77, 129.24, 124.84, 121.02 (Ar-C & C=CH), 116.68 (CN), 107.81 (C-CN) | mdpi.com |

| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | DMSO-d₆ | 12.54 (s, 1H, Indole NH), 10.17 (s, 1H, Amide NH), 8.62 (s, 1H, C=CH), 8.04-7.13 (m, Ar-H) | 161.98 (C=O), 143.2 (C=C), 140.4, 137.0, 131.1, 129.1, 128.1, 124.4, 123.8, 122.1, 121.1, 113.2 (Ar-C & Indole-C), 119.1 (CN), 110.3 (C-CN) | nih.gov |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the key functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule, providing a molecular "fingerprint."

The most characteristic vibrational bands for this compound include:

N-H Stretching: For primary amides (-CONH₂), two bands are typically observed in the region of 3401 and 3163 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. rsc.org For secondary amides (-CONHR), a single N-H stretching band is observed, often around 3317 cm⁻¹. mdpi.com

C≡N Stretching: The cyano group exhibits a sharp and intense absorption band in the range of 2206-2227 cm⁻¹. rsc.orgmdpi.comnih.gov This is a highly diagnostic peak for the presence of the nitrile functional group.

C=O Stretching: The carbonyl group of the amide function gives rise to a strong absorption band, typically found between 1635 and 1718 cm⁻¹. rsc.orgarabjchem.org The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the acrylamide (B121943) backbone and the aromatic ring are observed in the region of 1531-1613 cm⁻¹. rsc.orgmdpi.com

N-H Bending: The bending vibration of the N-H bond in amides appears around 1596 cm⁻¹. mdpi.com

The positions of these absorption bands are consistent with the proposed structures of this compound derivatives and serve as a quick confirmation of the successful synthesis and the presence of the key functional moieties. nih.govnih.gov

Interactive Table: Characteristic IR Absorption Frequencies for this compound and Derivatives (cm⁻¹)

| Functional Group | This compound rsc.org | (E)-2-Cyano-N,3-diphenylacrylamide mdpi.com | (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide nih.gov | General Range (cm⁻¹) |

| N-H Stretch | 3401, 3163 | 3317 | 3275 | 3100-3500 |

| C≡N Stretch | 2219 | 2227 | 2206 | 2200-2260 |

| C=O Stretch | 1693 | 1682 | 1651 | 1630-1720 |

| C=C Stretch (Aromatic/Vinylic) | 1597 | 1531-1440 | - | 1440-1620 |

| N-H Bend | - | 1596 | - | 1550-1640 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the molecular formula of this compound and its derivatives. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured with high precision. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. For example, for (E)-2-cyano-N,3-diphenylacrylamide, the calculated mass for the protonated molecule [M+H]⁺ is 249.1028, and the experimentally found mass is 249.01, confirming the molecular formula C₁₆H₁₂N₂O. mdpi.com Similarly, for (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, the calculated mass for the sodiated molecule [M+Na]⁺ is 310.11, and the found mass is 310.08, which is consistent with the molecular formula C₁₈H₁₃N₃ONa. nih.govresearchgate.net

The fragmentation patterns observed in the mass spectrum provide further structural confirmation. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are detected. For instance, the mass spectrum of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolyl)acrylamide shows a molecular ion peak and fragment ions corresponding to the loss of specific groups, which helps in piecing together the molecular structure. mdpi.com The fragmentation of some derivatives has been shown to produce characteristic ions, such as the 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophenyl cation. mdpi.com

Interactive Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

| (E)-2-Cyano-N,3-diphenylacrylamide | HRMS [M+H]⁺ | 249.1028 | 249.01 | C₁₆H₁₂N₂O | mdpi.com |

| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | HRMS [M+Na]⁺ | 310.11 | 310.08 | C₁₈H₁₃N₃ONa | nih.govresearchgate.net |

| 2-Cyano-3-(p-tolyl)acrylamide | HRMS [M+H]⁺ | 187.0866 | 187.0862 | C₁₁H₁₁N₂O | rsc.org |

| 2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acrylamide | EI | - | 550 [M]⁺ | C₂₉H₂₂N₆O₄S | arabjchem.org |

X-ray Crystallography for Solid-State Structure Determination and Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For instance, the crystal structure of (E)-N-benzyl-2-cyano-3-phenylacrylamide confirms the E configuration around the C=C double bond, with the N-benzylformamide and phenyl groups on opposite sides. nih.gov The terminal phenyl rings in this molecule are twisted with respect to each other. nih.gov

A key feature revealed by X-ray crystallography is the presence of various intermolecular interactions, which play a significant role in the self-assembly of these molecules in the solid state. These interactions include:

Hydrogen Bonding: In many this compound derivatives, classical N-H···O or N-H···N hydrogen bonds are observed, linking molecules into chains, dimers, or more complex networks. researchgate.netnih.gov For example, in (E)-N-benzyl-2-cyano-3-phenylacrylamide, intermolecular N-H···N hydrogen bonds are present. nih.gov Weak C-H···O hydrogen bonds can also contribute to the stability of the crystal lattice. nih.gov

The specific arrangement of molecules in the crystal, governed by these non-covalent interactions, can have a profound impact on the material's properties.

Interactive Table: Crystallographic Data and Intermolecular Interactions for a this compound Derivative

| Compound | (E)-N-Benzyl-2-cyano-3-phenylacrylamide |

| Molecular Formula | C₁₇H₁₄N₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8956 (3) |

| b (Å) | 9.9224 (5) |

| c (Å) | 12.1400 (7) |

| α (°) | 94.508 (5) |

| β (°) | 99.544 (4) |

| γ (°) | 98.895 (4) |

| Volume (ų) | 687.95 (6) |

| Z | 2 |

| Key Intermolecular Interactions | N—H···N and C—H···O hydrogen bonds |

| Reference | nih.gov |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a specialized technique used to determine the absolute configuration of chiral molecules. While this compound itself is achiral, derivatives with stereogenic centers can be analyzed by ECD. This method measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral compounds.

The determination of the absolute configuration of a chiral derivative, such as (R)-2-cyano-3-(furan-2-yl)propanamide, which can be obtained from the reduction of the corresponding acrylamide, has been achieved by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT). researchgate.net This computational approach allows for the prediction of the ECD spectrum for each enantiomer, and by matching the calculated spectrum to the experimental one, the absolute configuration of the synthesized or isolated compound can be assigned. This combination of experimental and theoretical ECD is a powerful tool for stereochemical assignment in the absence of single crystals suitable for X-ray crystallography.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 2-cyano-3-phenylacrylamide and its analogs, DFT calculations have been instrumental in understanding their structure, stability, and reactivity.

Researchers have utilized DFT to calculate the total energy of synthesized tetrazole analogs of 3-aryl/heteroaryl-2-(1H-tetrazol-5-yl) acrylamides, indicating the high stability of these compounds. researchgate.net Structural properties of these molecules were also evaluated using DFT calculations. researchgate.net In another study, DFT was employed to analyze the corrosion inhibition properties of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) and a related derivative on copper in a nitric acid solution. mdpi.com These theoretical computations were compared with experimental findings to understand the adsorption mechanism on the metal surface. mdpi.com

Furthermore, DFT calculations have been used in conjunction with time-dependent DFT (TD-DFT) to determine the absolute configuration of biotransformation products of (E)-2-cyano-3-(phenyl)acrylamide derivatives. researchgate.net The optimization and vibrational frequency calculations were performed using specific functionals and basis sets to ensure accuracy. researchgate.net Calculations were also performed using the DMol3 program package, employing the Perdew and Wang (PW91) generalized gradient corrected functional, to study similar compounds. rsc.org

The structural and electronic properties of novel tetrazole analogues have been evaluated based on DFT calculations, providing insights into their stability. researchgate.net

Table 1: Selected DFT Studies on this compound and Derivatives

| Study Focus | Compound(s) | Key Findings |

| Corrosion Inhibition | 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) | DFT calculations helped to understand the adsorption and corrosion inhibition mechanism on a copper surface. mdpi.com |

| Structural and Electronic Properties | 3-aryl/heteroaryl-2-(1H-tetrazol-5-yl) acrylamides | Total energy calculations indicated high stability of the synthesized compounds. researchgate.net |

| Stereochemistry Determination | (E)-2-cyano-3-(phenyl)acrylamide derivatives | TD-DFT calculations of electronic circular dichroism (ECD) spectra were used to determine the absolute configuration of biotransformation products. researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding of potential drug candidates to their protein targets. Several studies have employed molecular docking to investigate the interactions of this compound derivatives with various enzymes.

For instance, molecular docking simulations were performed to investigate the binding of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) with several inflammatory targets, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), and inducible nitric oxide synthase (iNOS). nih.govdntb.gov.uaresearchgate.netnih.govmdpi.com The results showed satisfactory coupling, particularly with LT-A4-H, PDE4B, and iNOS, suggesting these as potential molecular targets for its anti-inflammatory activity. nih.govdntb.gov.uaresearchgate.netnih.gov

In the context of tyrosinase inhibition, molecular docking studies of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs revealed that they could bind directly to the active site of mushroom tyrosinase. nih.govcolab.ws One particular analog, CPA2, was suggested to have a higher binding affinity for tyrosinase than the well-known inhibitor, kojic acid. nih.govcolab.ws Docking studies of other derivatives also showed strong binding to the tyrosinase active site, with some acting as competitive inhibitors. colab.ws

The hybrid compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), derived from indomethacin (B1671933) and paracetamol, was also studied using molecular docking with COX-2. nih.gov These in silico analyses are crucial for structure-based drug design. nih.gov

Table 2: Molecular Docking Targets for this compound Derivatives

| Derivative | Target Enzyme(s) | Key Finding |

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | COX-2, 5-LOX, LT-A4-H, PDE4B, iNOS | Showed satisfactory binding, especially to LT-A4-H, PDE4B, and iNOS. nih.govdntb.gov.uaresearchgate.netnih.gov |

| (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs | Tyrosinase | CPA2 analog binds directly to the active site with potentially higher affinity than kojic acid. nih.govcolab.ws |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | COX-2 | Investigated for its binding interaction at the active site. nih.gov |

Molecular Dynamics Simulations for Adsorption Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique has been applied to study the behavior of this compound derivatives in different environments.

In the context of corrosion inhibition, MD simulations were used to understand the adsorption behavior of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) on a copper surface. semanticscholar.org These simulations, performed using a Forcite unit, involved a simulation box containing the inhibitor, water molecules, and a copper surface to model the interactions. semanticscholar.org

MD simulations have also been employed to investigate the inhibition mechanism of acrylamide (B121943) fragments against the SARS-CoV-2 main protease. mdpi.com These simulations, conducted with GROMACS, revealed crucial interaction mechanisms and the binding stability of the fragments with the enzyme. mdpi.com The root mean square deviation (RMSD) was used to track the conformational stability of the protein-ligand complexes over the simulation time. mdpi.com

Investigation of Tautomerism and Prototropic Equilibria

Some derivatives of this compound have been shown to exhibit tautomerism, the equilibrium between two or more interconverting structural isomers. This phenomenon can be influenced by the solvent and the presence of electron-donating or electron-withdrawing substituents.

Studies have indicated the coexistence of amide and iminol tautomers of certain 2-cyanoarylacrylamide derivatives in solution, as evidenced by 1H NMR and fluorescence spectral data. researchgate.netnih.govresearchgate.net The equilibrium between these two tautomeric forms can be tuned by the choice of substituents on the phenyl ring. researchgate.netnih.govresearchgate.net The presence of intermolecular hydrogen-bonded amide dimers, observed in single-crystal X-ray structures, is thought to facilitate this amide-iminol tautomerism. researchgate.netacs.org

Prediction and Tuning of Electronic Properties and Intramolecular Charge Transfer

The electronic properties of this compound derivatives can be modulated by introducing different substituents on the aryl group. This tuning of electronic properties is crucial for tailoring the molecule for specific applications, such as in fluorescent materials or as bioactive compounds.

Research has shown that the fluorescence properties of 2-cyanoarylacrylamide derivatives are influenced by the formation of hydrogen-bonded dimers. researchgate.netresearchgate.net The equilibrium between the amide and iminol tautomers, which can be controlled by the electronic nature of the substituents, also plays a significant role in their photophysical properties. researchgate.netnih.gov The absorption and fluorescence spectra of these compounds are characteristic of the aryl groups present. acs.org For example, while the lowest energy absorption band may remain similar, the molar extinction coefficient and relative intensities can be altered by extending the π-electron conjugation. acs.org

Biological and Pharmacological Research

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory potential of 2-cyano-3-phenylacrylamide and its derivatives has been extensively investigated in vitro using macrophage cell lines, such as J774 and RAW 264.7. nih.govnih.gov A key indicator of inflammation at the cellular level is the production of nitric oxide (NO), a signaling molecule involved in the inflammatory response. Studies have shown that certain this compound derivatives can significantly inhibit the production of nitrite (B80452), a stable product of NO, in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govresearchgate.net For instance, the compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) demonstrated a significant reduction in nitrite production at concentrations ranging from 3.125 to 50 μM. mdpi.com Similarly, another derivative, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), also showed a statistically significant inhibitory effect on nitrite production at concentrations of 50 and 100 μM. nih.gov

Beyond nitric oxide, the modulation of pro-inflammatory cytokines is a critical aspect of the anti-inflammatory activity of these compounds. Research has consistently shown that this compound derivatives can suppress the production of key cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα) in activated macrophage cultures. nih.govnih.gov For example, JMPR-01 was found to cause a significant reduction in the production of IL-1β at all tested concentrations, and of TNFα at concentrations of 25 and 50 μM. researchgate.net This suggests that these compounds can effectively regulate the inflammatory cascade at a cellular level. nih.govresearchgate.net

The in vivo anti-inflammatory efficacy of this compound derivatives has been validated in established animal models of inflammation. One such model is the Complete Freund's Adjuvant (CFA)-induced paw edema, which mimics the swelling associated with inflammation. In this model, administration of compounds like JMPR-01 and ICMD-01 has been shown to significantly reduce paw edema. nih.govresearchgate.net For instance, JMPR-01, at a dose of 100 mg/kg, exhibited a satisfactory inhibition of paw edema between 2 and 6 hours, an effect comparable to the standard anti-inflammatory drug, dexamethasone. mdpi.com Similarly, ICMD-01 at 50 mg/kg also demonstrated significant anti-edematogenic activity. mdpi.com

Another widely used in vivo model is zymosan-induced peritonitis, which assesses the ability of a compound to inhibit the migration of inflammatory cells (leukocytes) to a site of inflammation. mdpi.comnih.gov Zymosan, a component of the yeast cell wall, acts as an inflammatory stimulus. nih.gov In this model, JMPR-01 was highly effective, reducing leukocyte migration by 61.8%, 68.5%, and 90.5% at respective doses of 5, 10, and 50 mg/kg. nih.gov The compound ICMD-01 also showed promising results in reducing leukocyte migration in this assay. nih.govmdpi.com These findings from in vivo models provide strong evidence for the anti-inflammatory potential of this class of compounds in a whole-organism setting.

The anti-inflammatory effects of this compound derivatives are attributed to their interaction with several key molecular targets within the inflammatory pathway. These compounds have been investigated as potential dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). researchgate.netnih.gov These enzymes are crucial for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. nih.gov By inhibiting both enzymes, these compounds can offer a broader spectrum of anti-inflammatory action. nih.gov

Furthermore, molecular docking studies have suggested that derivatives like JMPR-01 can interact with other important inflammatory targets, including Leukotriene A4 Hydrolase (LTA4H), which is involved in the synthesis of pro-inflammatory leukotrienes, and Phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic AMP (cAMP), a key intracellular signaling molecule that regulates inflammation. researchgate.netnih.gov The inhibitory action of these compounds on Inducible Nitric Oxide Synthase (iNOS) is another significant mechanism. researchgate.net By suppressing iNOS, these compounds reduce the production of nitric oxide, a key inflammatory mediator, which is consistent with the in vitro findings in macrophage cultures. researchgate.netmdpi.com

In addition to directly targeting inflammatory enzymes, some this compound derivatives have been shown to exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which are crucial for cellular defense against oxidative stress.

Activation of the Nrf2 pathway by these compounds can lead to an increased expression of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1. researchgate.net This antioxidant response can, in turn, modulate inflammatory and immunological responses. The activation of Nrf2 can suppress the production of pro-inflammatory cytokines like TNFα and IL-1β, thereby limiting the inflammatory process. researchgate.net This dual action of suppressing inflammation and boosting the body's antioxidant defenses highlights the multifaceted therapeutic potential of this class of compounds.

Anticancer and Cytotoxic Potentials

Derivatives of this compound have been evaluated for their cytotoxic activity against a variety of human cancer cell lines. These in vitro studies are crucial for identifying potential anticancer agents.

One study reported that certain caffeic acid amide derivatives, which share the this compound scaffold, exhibited significant inhibitory activities against human nasopharyngeal carcinoma (KB), human gastric carcinoma (BGC-823), and human hepatoma (BEL-7402) cell lines. researchgate.net It is important to note that the BEL-7402 cell line has been identified as a contaminated cell line, being a derivative of the HeLa cell line. cellosaurus.org

Further research into novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives demonstrated cytotoxicity against several cancer cell lines, including prostate cancer (PC3) and liver cancer (HepG2). researchgate.net Two compounds from this series showed particularly high cytotoxicity against PC3 and HepG2 cells, inducing apoptosis (programmed cell death) in these cancer cells. researchgate.net Other studies on different derivatives have also reported cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and HCT116 (colon carcinoma). researchgate.net

The cytotoxic effects of these compounds are often dose-dependent, and their potency can be influenced by the specific chemical modifications made to the core this compound structure. nih.gov

Table 1: Cytotoxicity of selected this compound derivatives against various cancer cell lines

| Derivative Type | Cancer Cell Line | Cell Line Type | IC50 (µg/mL) | Reference |

| Caffeic acid amide derivative | BGC-823 | Human gastric carcinoma | 5.6 | researchgate.net |

| Caffeic acid amide derivative | KB | Human nasopharyngeal carcinoma | 13.1 | researchgate.net |

| Caffeic acid amide derivative | BEL-7402 | Human hepatoma | 12.5 | researchgate.net |

Tyrosinase Inhibition and Regulation of Melanogenesis

The this compound scaffold has been identified as a promising structure for the development of tyrosinase inhibitors. nih.govcolab.ws Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a primary strategy for addressing hyperpigmentation disorders. nih.govmdpi.comresearchgate.net

Kinetic studies have been performed to understand how this compound derivatives interact with and inhibit tyrosinase. These studies reveal the specific nature of the inhibition. For instance, an investigation into (E)-2-cyano-3-(substituted phenyl)acrylamide analogs showed varied mechanisms of action. colab.ws One analog was found to be a competitive inhibitor of tyrosinase when L-tyrosine was used as the substrate. colab.ws In contrast, a different analog from the same series acted as a non-competitive inhibitor. colab.ws Docking studies supported these findings, showing one compound binding to the active site (competitive) and the other to an allosteric site (non-competitive). colab.ws Other studies on related derivatives also identified them as competitive inhibitors of tyrosinase. nih.govmdpi.com

Structure-activity relationship (SAR) studies have provided valuable insights into which chemical features of the this compound molecule are crucial for potent tyrosinase inhibition. A key finding is that the β-phenyl-α,β-unsaturated carbonyl scaffold is closely associated with potent inhibitory activity. nih.govcolab.ws

The nature and position of substituents on the phenyl ring significantly influence the inhibitory potency.

Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly a 2,4-dihydroxyphenyl configuration, is a common feature in highly potent tyrosinase inhibitors. colab.wsnih.gov One derivative with hydroxyl groups at the 2 and 4 positions of the phenyl ring was found to be 141 times more potent than the well-known inhibitor, kojic acid. mdpi.com

Methoxy (B1213986) Groups: Replacing hydroxyl groups with methoxy (-OCH₃) groups can dramatically reduce activity. mdpi.com For example, converting a 2,4-dihydroxy derivative to a 2,4-dimethoxy derivative led to a significant drop in tyrosinase inhibitory activity. mdpi.com

Other Substitutions: A derivative with a 3-hydroxy and a 4-methoxy substituent on the phenyl ring also exhibited strong tyrosinase inhibition. mdpi.com

The table below summarizes the inhibitory activity of selected (E)-2-cyano-3-(substituted phenyl)acrylamide analogs against mushroom tyrosinase, highlighting the structure-activity relationships.

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) | Relative Potency vs. Kojic Acid |

|---|---|---|---|

| Analog 1 | 2,4-Dihydroxy | 0.47 ± 0.97 | ~141x more potent mdpi.com |

| Analog 2 | 3-Hydroxy-4-methoxy | 15.24 ± 1.68 | ~4.3x more potent mdpi.com |

| Analog 3 | 2,4-Dimethoxy | 126.35 ± 0.46 | ~0.5x as potent mdpi.com |

| Kojic Acid (Reference) | N/A | 66.30 ± 0.75 | Standard mdpi.com |

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The this compound framework has been explored for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against a range of bacteria. ijcmas.comiucr.org For example, some phenylacrylamide derivatives have been specifically evaluated for antibacterial activity against Staphylococcus aureus. iucr.org

In a study focused on a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, the antibacterial effects were systematically evaluated. ijcmas.com The results indicated that the nature of the substituent on the phenyl ring was critical for activity. ijcmas.com A derivative featuring a 4-dimethylamino group demonstrated the highest activity against several bacterial species. ijcmas.com

| Bacterial Strain | Activity of 4-dimethylamino derivative |

|---|---|

| Bacillus subtilis | Highest Activity ijcmas.com |

| Escherichia coli | Highest Activity ijcmas.com |

| Staphylococcus aureus | Highest Activity ijcmas.com |

Furthermore, research into host-directed anti-infective therapies identified a 2-cyano-3-acrylamide compound, referred to as C6, that could reduce the intracellular replication of the bacterium Listeria monocytogenes in macrophages. nih.gov

Antiviral Properties (e.g., HIV-1 Integrase Inhibition)

The this compound scaffold has also been investigated for its potential antiviral applications. A notable area of research has been the inhibition of the Human Immunodeficiency Virus type 1 (HIV-1) integrase enzyme. iucr.org HIV-1 integrase is an essential enzyme for viral replication, as it catalyzes the integration of the viral DNA into the host cell's genome, making it a critical target for antiviral drugs. nih.gov

Some phenylacrylamide derivatives were synthesized as part of an effort to simplify the structure of L-chicoric acid, a known HIV-1 integrase inhibitor. iucr.orgnih.gov This research suggests that the phenylacrylamide core can serve as a template for designing new HIV-1 integrase inhibitors. iucr.org More recent studies on compounds designed to disrupt the interaction between HIV-1 integrase and the human protein Ku70 have also referenced this compound derivatives, indicating the ongoing relevance of this chemical class in HIV research. mdpi.com

Beyond HIV, other antiviral activities have been noted. The compound C6, a 2-cyano-3-acrylamide derivative, was found to inhibit the intracellular replication of murine norovirus (MNV) in cell culture models. nih.gov

Antioxidant Properties (e.g., Lipid Peroxidation Inhibition)

Research into the biological activities of this compound and its derivatives has revealed significant antioxidant potential, particularly in the context of inhibiting lipid peroxidation. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of various degenerative diseases. nih.gov The capacity of a compound to prevent or slow down the oxidative degradation of lipids, known as lipid peroxidation, is a crucial measure of its antioxidant activity. researchgate.net

Derivatives of cinnamic acid, the parent structure of this compound, have been extensively studied for their antioxidant and radical scavenging capabilities. nih.govnih.gov Many of these compounds have demonstrated a considerable ability to inhibit lipid peroxidation, often evaluated through in vitro assays using models like rat hepatic microsomal membranes. nih.govresearchgate.net The antioxidant action is closely linked to the chemical structure, with substitutions on the phenyl ring playing a critical role in the compound's efficacy. nih.gov

Studies on specific (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives have shown that these molecules can act as potent antioxidants. colab.ws For instance, a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their ability to inhibit ferric ion-induced lipid peroxidation in rat brain homogenate. researchgate.net The findings indicated that the presence of phenolic hydroxyl groups on the phenyl ring significantly enhanced the antioxidant activity. researchgate.netijcmas.com This is a common feature among phenolic antioxidants, where the hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.

In one study, derivatives featuring a 4-hydroxy substituent on the phenyl ring demonstrated notable antioxidant effects. ijcmas.com Similarly, research on related caffeic acid amide derivatives, which share the this compound backbone, revealed that compounds with phenolic substitutions exhibited greater antioxidant activity. researchgate.net The lipophilicity of the compounds has also been identified as a factor influencing their anti-lipid peroxidation response, with more lipophilic derivatives sometimes showing higher activity by allowing for a more effective approach to membrane lipids. nih.govmdpi.com

The antioxidant mechanism of some phenylacrylamide derivatives may also involve the activation of endogenous antioxidant pathways. There is evidence to suggest that their Michael acceptor regions can interact with cytosolic proteins that act as redox sensors, leading to the expression of antioxidant enzymes. mdpi.com

The table below summarizes the antioxidant activity of selected this compound derivatives and related compounds from various research studies.

| Compound Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | Ferric ion-induced lipid peroxidation in rat brain homogenate | Showed greater antioxidant activity compared to other substituted derivatives. | researchgate.net |

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-hydroxy substituent | In vitro antioxidant activity | Exhibited greater antioxidant activity at 100 µM concentration. | ijcmas.com |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine | Inhibition of rat hepatic microsomal membrane lipid peroxidation | Demonstrated considerable antioxidant action, with an antioxidant capacity similar to Trolox. | nih.govresearchgate.net |

| Phenyl-substituted cinnamic acids | AAPH-induced lipid peroxidation | Presented remarkable activity (84%–92% inhibition) at 0.1 mM concentration. | nih.gov |

| Trolox-proline amide derivative (5c) | Lipid peroxidation inhibition | Showed high inhibitory activity (IC50 = 8 μΜ), attributed to higher lipophilicity. | mdpi.com |

Applications in Materials Science and Other Scientific Fields

Fluorescent Probes and Photophysical Properties

2-Cyano-3-phenylacrylamide and its derivatives have garnered significant interest in the field of materials science due to their unique photophysical properties. These compounds serve as valuable fluorescent probes, with their emission characteristics being highly sensitive to their environment and molecular structure.

A key characteristic of this compound derivatives is their excitation-wavelength-dependent fluorescence. nih.govacs.org This phenomenon suggests the presence of more than one emitting species in a solution. nih.govacs.orgresearchgate.net Research indicates the coexistence of amide and iminol tautomers in solution, which contributes to these complex fluorescence profiles. nih.govacs.org The presence of these tautomers is supported by biexponential fluorescence decay profiles, further confirming multiple emitting species. nih.govacs.orgresearchgate.net This property allows for the tuning of the emission wavelength by simply changing the excitation wavelength, a desirable feature for advanced imaging and sensing applications.

The fluorescence in these molecules arises from the formation of hydrogen-bonded dimeric interactions between the carbonyl oxygens and amide hydrogens (C=O···H-N). nih.govresearchgate.net Single-crystal X-ray structures have confirmed that these molecules exist as hydrogen-bonded dimers, which then arrange into parallel stacks through π-π interactions. nih.govresearchgate.net

Certain 3-aryl-2-cyanoacrylamide derivatives have been shown to exhibit pronounced piezofluorochromic properties, meaning their fluorescence color changes in response to mechanical pressure. researchgate.net For instance, some as-prepared yellow-green compounds can be converted to an orange-red color simply by grinding them with a spatula. researchgate.net This process is reversible; the original color can be restored by heating the ground sample (e.g., at 80°C for over 5 minutes) or by exposing it to solvent fumes like dichloromethane, ethanol (B145695), or ethyl acetate. researchgate.net This reversible mechano-responsive behavior makes these materials candidates for applications in pressure sensors, security inks, and data storage.

Table 1: Piezofluorochromic Behavior of 3-Aryl-2-Cyanoacrylamide Derivatives

| State | Color | Stimulus for Change |

| As-prepared | Yellow-Green | Grinding/Pressure |

| Ground | Orange-Red | Heating or Solvent Fuming |

| Recovered | Yellow-Green | - |

This is an interactive data table based on findings reported in the literature. researchgate.net

The photoluminescent properties of this compound are highly tunable through chemical modification and changes in the local environment. The equilibrium between the coexisting amide and iminol tautomers can be controlled by the strategic placement of electron-donating or electron-withdrawing substituents on the aryl ring. nih.govacs.orgresearchgate.net This allows for fine-tuning of the electronic and, consequently, the fluorescence properties of the molecule.

Solvents also play a crucial role in influencing the photoluminescence. The nature of the solvent can affect the stability and population of the amide and iminol tautomers, thereby altering the emission spectra. nih.govacs.org For example, in cyano-functionalized probes, a bathochromic (red) shift in emission is often observed in more polar solvents. mdpi.com This sensitivity to solvent polarity makes these compounds useful as probes for studying the microenvironment of complex systems. researchgate.net

Corrosion Inhibition in Metal Systems

Derivatives of this compound have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govelectrochemsci.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The inhibitor molecules contain multiple active centers, such as the cyano group (-C≡N), carbonyl group (-C=O), and aromatic rings, which facilitate strong adsorption onto the metal.

The mechanism of corrosion inhibition by these compounds involves their adsorption onto the metal surface. This adsorption behavior can be described by various isotherm models, with studies showing that the process often adheres to the Langmuir adsorption isotherm. electrochemsci.org The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process displaces water molecules and other corrosive species from the surface, thereby protecting the metal from attack. Both physical adsorption (physisorption) and chemical adsorption (chemisorption) can be involved in the interaction between the inhibitor molecules and the metal.

The effectiveness of this compound derivatives as corrosion inhibitors is typically evaluated using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PP). nih.govmostwiedzy.pl

Potentiodynamic Polarization (PP) studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mostwiedzy.pl The presence of the inhibitor leads to a significant decrease in the corrosion current density (Icorr).

Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the inhibitor film at the metal-solution interface. In the presence of an effective inhibitor, EIS results typically show an increase in the charge-transfer resistance (Rct), which indicates a slower corrosion rate. mostwiedzy.pl The formation of a protective layer by the inhibitor also leads to a decrease in the double-layer capacitance (Cdl).

Table 2: Example Electrochemical Data for Corrosion Inhibition

| Technique | Parameter | Uninhibited System | Inhibited System | Interpretation |

| Potentiodynamic Polarization | Corrosion Current (Icorr) | High | Low | Reduced corrosion rate. mostwiedzy.pl |

| Electrochemical Impedance Spectroscopy | Charge-Transfer Resistance (Rct) | Low | High | Slower charge transfer, indicating inhibition. mostwiedzy.pl |

| Electrochemical Impedance Spectroscopy | Double-Layer Capacitance (Cdl) | High | Low | Formation of a protective surface film. |

This is an interactive data table illustrating typical results from electrochemical studies on corrosion inhibitors.

Utilization as Building Blocks for Complex Molecular Architectures and Polymers

The unique chemical structure of this compound, featuring a reactive double bond, a nitrile group, and an amide linkage, makes it a versatile building block in the synthesis of both complex small molecules and functional polymers. Its utility in materials science and other scientific fields stems from its ability to participate in a variety of chemical transformations, leading to diverse molecular architectures with tailored properties.

Complex Molecular Architectures

This compound and its derivatives serve as key precursors in the synthesis of a wide array of complex molecular structures, often through condensation reactions. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction, is a frequently employed method for synthesizing derivatives of this compound.

One notable example is the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. This compound is synthesized in high yield by the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide (B1669375) in boiling ethanol under basic conditions. mdpi.com The resulting molecule incorporates thiophene (B33073) and pyrazole (B372694) moieties, which are heterocyclic rings known for their diverse biological activities.

Similarly, (E)-N-Benzyl-2-cyano-3-phenylacrylamide has been synthesized via the Knoevenagel condensation of N-benzyl-2-cyanoacetamide and benzaldehyde (B42025) in the presence of piperidine (B6355638). nih.gov This class of phenylacrylamide derivatives has been explored for various applications, including the preparation of heterocyclic compounds.